molecular formula C16H13NO4 B11839383 5,7-Dimethoxy-2-(pyridin-3-yl)-4h-chromen-4-one CAS No. 6344-92-9

5,7-Dimethoxy-2-(pyridin-3-yl)-4h-chromen-4-one

Cat. No.: B11839383
CAS No.: 6344-92-9
M. Wt: 283.28 g/mol
InChI Key: ASSFUYQPLYOOJK-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one is a synthetic flavone derivative Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone derivatives with appropriate aldehydes under basic conditions. One common method involves the use of gallacetophenone dimethyl ether and 4-chlorobenzoyl chloride, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound may inhibit key enzymes and receptors involved in these processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one
  • 7,8-Dimethoxy-2-phenyl-4H-chromen-4-one
  • 5,7-Dihydroxy-2-phenyl-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 5,7-Dimethoxy-2-(pyridin-3-yl)-4H-chromen-4-one stands out due to its unique pyridinyl substituent. This structural feature may enhance its biological activity and specificity, making it a valuable compound for further research and development .

Properties

CAS No.

6344-92-9

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

5,7-dimethoxy-2-pyridin-3-ylchromen-4-one

InChI

InChI=1S/C16H13NO4/c1-19-11-6-14(20-2)16-12(18)8-13(21-15(16)7-11)10-4-3-5-17-9-10/h3-9H,1-2H3

InChI Key

ASSFUYQPLYOOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CN=CC=C3

Origin of Product

United States

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